1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride

Neuroscience Nicotinic Receptor Pharmacology Ion Channel

Non-selective nicotinic ligands produce ambiguous data in nAChR subtype research. This compound resolves that with defined α3β4 (IC50 1.8 nM) and α4β2 (IC50 12 nM) antagonism, plus a >4-fold SERT/NET-over-DAT inhibition profile unavailable from generic phenethylamines. • Target Engagement: α3β4 nAChR antagonist (IC50 1.8 nM); α4β2 (12 nM) - enables pharmacological isolation of α3β4-mediated pathways. • Transporter Selectivity: SERT & NET inhibition >4-fold over DAT - scaffold for mood disorder research. • Supply Chain: ≥98% purity, ambient shipping, stock available for immediate global dispatch.

Molecular Formula C12H20ClNO
Molecular Weight 229.74 g/mol
CAS No. 2208779-80-8
Cat. No. B1449470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride
CAS2208779-80-8
Molecular FormulaC12H20ClNO
Molecular Weight229.74 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC(=C1OCC)C)N.Cl
InChIInChI=1S/C12H19NO.ClH/c1-4-11(13)10-8-6-7-9(3)12(10)14-5-2;/h6-8,11H,4-5,13H2,1-3H3;1H
InChIKeyPZIYYHMRTZTOBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Ethoxy-3-methylphenyl)-propylamine HCl: Properties & Availability


1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride (CAS: 2208779-80-8) is an organic amine salt, categorized as a substituted phenethylamine derivative, with the molecular formula C₁₂H₂₀ClNO and a molecular weight of 229.74 g/mol [1]. It is characterized by an ethoxy and methyl group substitution pattern on the phenyl ring, a propylamine side chain, and is supplied as a hydrochloride salt. The compound is a commercially available research chemical, with several suppliers offering it at a standard purity of ≥98% . Its reported in vitro pharmacological profile includes activity at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as well as nicotinic acetylcholine receptors (nAChRs) [2].

nAChR subtype-selective antagonism studies
Monoamine transporter inhibition profiling
Substituted phenethylamine SAR workflows

1-(2-Ethoxy-3-methylphenyl)-propylamine HCl: Not Interchangeable with Phenethylamines


In-class compounds within the phenethylamine family cannot be assumed to be interchangeable. Minor structural modifications, such as the specific substitution pattern (e.g., 2-ethoxy-3-methyl vs. 4-ethoxy), the length of the alkylamine chain (e.g., propylamine vs. ethylamine), or the salt form, can drastically alter a compound's physicochemical properties, target binding affinity, and functional activity. The target compound's reported bioactivity profile includes potent antagonism at specific nAChR subtypes (alpha3beta4, alpha4beta2, alpha4beta4) and inhibition of monoamine transporters [1]. This specific profile is a direct consequence of its unique structural features and would not be replicated by a generic alternative lacking the same substitution pattern or amine chain length, thus making direct substitution scientifically invalid and potentially leading to erroneous experimental outcomes.

Regioisomeric substitution pattern

2-ethoxy-3-methyl substitution differs from para-ethoxy or other regioisomers, altering target engagement.

Alkylamine chain length

Propylamine vs. ethylamine chain impacts monoamine transporter affinity ratios and nAChR potency.

Salt form and purity grade

Hydrochloride salt form and purity grade differences may affect assay reproducibility compared to free base or lower-grade material.

1-(2-Ethoxy-3-methylphenyl)-propylamine HCl Differentiation from Analogs


nAChR Subtype Antagonism Profile

The compound demonstrates subtype-selective antagonism at human nicotinic acetylcholine receptors. While data for a direct comparator is absent, the profile reveals a >6-fold difference in potency between alpha3beta4 and alpha4beta2/alpha4beta4 subtypes, establishing a clear quantitative basis for its use over a non-subtype-selective analog [1].

nAChR subtype antagonism
Class-level inference
6.7–8.3-fold higher potency at α3β4 vs. α4β2/α4β4
Supports subtype-selective pharmacological isolation
Based on carbamylcholine-induced Rb+ efflux in SH-SY5Y cells; class-level data.
Neuroscience Nicotinic Receptor Pharmacology Ion Channel

Monoamine Transporter Inhibition Profile

The compound exhibits a unique inhibition profile across the three primary monoamine transporters. Compared to a class-level baseline of a non-selective triple reuptake inhibitor, it shows a >4-fold preference for inhibiting SERT and NET over DAT [1]. This quantitative difference is essential for applications requiring a specific ratio of transporter engagement.

Transporter inhibition profile
Class-level inference
4.4–9.5-fold SERT/NET preference over DAT
Enables SERT/NET-biased transporter research
Inhibition of [3H] uptake in HEK293 cells expressing human transporters.
Neuropsychopharmacology Monoamine Transporters Transporter Inhibition

nAChR Antagonism vs. Phenethylamines

Many related phenethylamines are primarily known for their monoamine transporter activity. This compound is differentiated by its potent nanomolar antagonism at multiple nAChR subtypes, a property not observed in common analogs like simple substituted phenethylamines [1]. The nanomolar potency at alpha3beta4 (1.8 nM) represents a distinct biological fingerprint.

nAChR vs. phenethylamines
Class-level inference
Target: Potent nAChR antagonism (IC50 Comparator: Standard phenethylamines lack nanomolar nAChR activity
Distinct target engagement for nAChR-focused studies
Qualitative difference; not a direct head-to-head comparison.
Neuropharmacology Addiction Research Ion Channel Modulation

Regioisomeric Differentiation

The compound's 2-ethoxy-3-methyl substitution pattern on the phenyl ring is a precise structural feature that distinguishes it from regioisomers. For example, a para-ethoxy analog, (1R)-1-(4-ethoxyphenyl)propylamine (CAS 856758-62-8), has a different molecular shape and electronic distribution, which would be expected to yield a different bioactivity and physicochemical profile [1]. The defined LogP of 3.22532 is a direct result of this substitution pattern .

Regioisomeric identity
Data to verify
Target: 2-ethoxy-3-methylphenyl, LogP 3.23 Comparator: 4-ethoxy analog (CAS 856758-62-8)
Ensures correct regioisomer for SAR studies
Structural analysis; source data not specified. Verify by characterization.
Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Intermediate

1-(2-Ethoxy-3-methylphenyl)-propylamine HCl: Research & Industrial Uses


Subtype-Specific nAChR Investigation

Based on its quantitative nAChR antagonism profile (IC50: 1.8 nM at alpha3beta4, 12 nM at alpha4beta2) [1], this compound is a highly suitable tool for dissecting the physiological roles of specific nAChR subtypes. Researchers studying addiction, pain, or cognitive function can use it to pharmacologically isolate alpha3beta4-mediated signaling pathways in cellular or ex vivo models, providing a clear advantage over less selective nicotinic ligands.

SERT/NET-Biased Tool Development

The compound's >4-fold selectivity for inhibiting SERT and NET over DAT [1] makes it a valuable scaffold or tool compound for research into mood disorders or other conditions where this specific monoamine profile is hypothesized to be therapeutic. It can serve as a reference standard for designing and benchmarking new compounds with similar transporter selectivity.

Synthetic Chemistry Precursor

The compound's defined structure—a primary amine with a specific substitution pattern and a propyl chain—makes it a versatile intermediate for synthesizing more complex molecules. Its commercial availability in ≥98% purity allows chemists to incorporate the 2-ethoxy-3-methylphenyl scaffold into target compounds for medicinal chemistry, chemical biology, or materials science applications without the need for custom synthesis.

Phenethylamine SAR Studies

This compound serves as a key data point in the SAR of substituted phenethylamines. Its unique 2-ethoxy-3-methyl pattern allows researchers to systematically compare its pharmacological and physicochemical properties against a series of analogs (e.g., 4-ethoxy, unsubstituted, or ethylamine variants) to map the contribution of each structural feature to biological activity [1]. This is fundamental for rational drug design efforts targeting monoamine transporters or nAChRs.

Application
Selection Property
Validation Focus
Application: nAChR subtype-selective studies
Selection Property: Subtype selectivity profile
Validation Focus: nAChR antagonism potency across subtypes
Application: SERT/NET-biased transporter research
Selection Property: Transporter inhibition ratio
Validation Focus: Uptake inhibition in human transporter assays
Application: Synthetic chemistry intermediate
Selection Property: Regioisomeric identity and purity
Validation Focus: HPLC purity and structural characterization
Application: Phenethylamine SAR studies
Selection Property: Substitution pattern and chain length
Validation Focus: Comparative pharmacological profiling

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15 linked technical documents
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